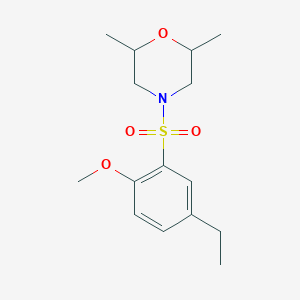

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

Description

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine is a synthetic organic compound characterized by a morpholine core substituted with two methyl groups at the 2- and 6-positions. Attached to the morpholine nitrogen is a 5-ethyl-2-methoxybenzenesulfonyl group, which confers distinct electronic and steric properties. The sulfonyl group may enhance reactivity in substitution or coupling reactions, while the ethyl and methoxy substituents could modulate lipophilicity and bioavailability .

Properties

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-5-13-6-7-14(19-4)15(8-13)21(17,18)16-9-11(2)20-12(3)10-16/h6-8,11-12H,5,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITZPLYAWMKWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(OC(C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general steps include:

Preparation of 5-Ethyl-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 1-ethyl-4-methoxybenzene with chlorosulfonic acid at 0°C, followed by stirring at room temperature for 2 hours. The mixture is then poured onto ice and extracted with ethyl acetate.

Reaction with 2,6-Dimethylmorpholine: The 5-ethyl-2-methoxybenzenesulfonyl chloride is then reacted with 2,6-dimethylmorpholine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Sulfonylurea Herbicides

Compounds such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester () share a sulfonylurea backbone but differ in their triazine ring substituents. For example:

- Triflusulfuron methyl ester features a trifluoroethoxy group, enhancing its electron-withdrawing properties and resistance to metabolic degradation.

Fungicidal Morpholine: Fenpropimorph

Fenpropimorph (CAS: 67564-91-4; ) is a stereochemically complex morpholine fungicide with a tert-butylphenyl group. Its mechanism involves inhibition of sterol biosynthesis in fungi. Comparatively, the target compound’s 5-ethyl-2-methoxybenzenesulfonyl group lacks the bulky tert-butyl substituent, which may reduce membrane penetration but improve solubility in hydrophilic matrices .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Key Substituents | Primary Use |

|---|---|---|---|---|

| 4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine | Not provided | Morpholine | 5-Ethyl-2-methoxybenzenesulfonyl | Likely agrochemical/pharma intermediate |

| Triflusulfuron methyl ester | 79277-27-3 | Triazine-sulfonylurea | Trifluoroethoxy, dimethylamino | Herbicide (ALS inhibitor) |

| 4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine HBr | 218930-08-6 | Morpholine-imidazole | Imidazole, hydrobromide salt | Synthesis intermediate |

| Fenpropimorph | 67564-91-4 | Morpholine | tert-Butylphenyl, methylpropyl | Fungicide (sterol biosynthesis inhibitor) |

Research Findings and Mechanistic Insights

- Sulfonylurea Herbicides (): These compounds inhibit ALS, critical for branched-chain amino acid synthesis in plants. The target compound’s sulfonyl group may enable similar interactions, but its morpholine core likely redirects selectivity toward non-plant targets .

- Morpholine Intermediates (): The dimethylmorpholine structure enhances conformational rigidity, beneficial in chiral synthesis. The target compound’s sulfonyl group could expand its utility in nucleophilic substitution reactions compared to imidazole analogs .

- Fenpropimorph (): Stereochemistry (2R,6S) is crucial for fungicidal activity. The target compound’s planar sulfonyl group may preclude similar sterol-binding efficacy but could facilitate interactions with sulfhydryl-containing enzymes .

Physicochemical and Application Differences

- Lipophilicity : The 5-ethyl-2-methoxybenzenesulfonyl group likely increases logP compared to triflusulfuron’s polar triazine ring but reduces it relative to fenpropimorph’s tert-butylphenyl group.

- Stability : Sulfonyl groups are prone to hydrolysis under acidic conditions, whereas morpholine rings resist ring-opening, suggesting better shelf-life than imidazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.